5-Bromo-2-(difluoromethoxy)-4-fluoroaniline
Description
5-Bromo-2-(difluoromethoxy)-4-fluoroaniline is a halogenated aniline derivative characterized by a bromo substituent at position 5, a fluoro group at position 4, and a difluoromethoxy (-OCF₂) group at position 2.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHJNKZNDTESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Bromination: The nitro compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Methoxylation: Finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects :
- The difluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methyl or methoxy groups, reducing electron density on the aromatic ring. This may decrease reactivity in nucleophilic aromatic substitution but enhance stability under acidic conditions .
- Halogen Position : Bromo at position 5 (vs. 4 in analogs) alters regioselectivity in further functionalization. For example, iodination or nitration may favor para positions relative to existing substituents .
Molecular Weight and Physicochemical Properties :
- The target compound’s higher molecular weight (~260.98) compared to methyl-substituted analogs (~204.04) suggests differences in solubility and melting/boiling points. Difluoromethoxy groups typically increase hydrophobicity but reduce crystallinity compared to halogens alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
